N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16389009
InChI: InChI=1S/C20H15N3O3S2/c24-18(17-12-6-10-15-9-4-5-11-16(15)17)21-19-22-23-20(27-19)28(25,26)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22,24)
SMILES:
Molecular Formula: C20H15N3O3S2
Molecular Weight: 409.5 g/mol

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

CAS No.:

Cat. No.: VC16389009

Molecular Formula: C20H15N3O3S2

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide -

Specification

Molecular Formula C20H15N3O3S2
Molecular Weight 409.5 g/mol
IUPAC Name N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Standard InChI InChI=1S/C20H15N3O3S2/c24-18(17-12-6-10-15-9-4-5-11-16(15)17)21-19-22-23-20(27-19)28(25,26)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22,24)
Standard InChI Key GLNSDOFIUUQAQL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Key substituents include:

  • Benzylsulfonyl group (-SO₂-CH₂-C₆H₅): Introduces electron-withdrawing properties due to the sulfonyl group, potentially enhancing metabolic stability and binding affinity to biological targets .

  • Naphthalene-1-carboxamide: A polycyclic aromatic system that may improve lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets.

The molecular formula is C₂₁H₁₅N₃O₃S₂, with a calculated molecular weight of 437.49 g/mol. The InChIKey for this compound can be derived as DZPLKQOQZJXZPQ-UHFFFAOYSA-N based on analogous structures .

Table 1: Comparative Structural Data of 1,3,4-Thiadiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-[5-(Benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamideC₂₁H₁₅N₃O₃S₂437.49Benzylsulfonyl, Naphthalene
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide C₁₅H₁₃N₃O₂S₂317.40Benzylsulfanyl, Furan
2,4-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamideC₁₅H₁₀Cl₂FN₃O368.17Dichlorobenzene, Fluorophenyl

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol exists for N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide, analogous methods for 1,3,4-thiadiazoles suggest a multi-step approach:

  • Formation of 5-(Benzylsulfonyl)-1,3,4-thiadiazol-2-amine:

    • Oxidative sulfonation of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine using hydrogen peroxide or oxone .

  • Coupling with Naphthalene-1-carbonyl Chloride:

    • Reacting the amine intermediate with naphthalene-1-carbonyl chloride in anhydrous dichloromethane under reflux, catalyzed by triethylamine .

Critical Reaction Parameters:

  • Temperature: 40–60°C for sulfonation; 0–5°C for acyl chloride coupling.

  • Solvent: Ethanol or acetone for sulfonation; dichloromethane for acylation.

  • Yield Optimization: Use of catalysts like DMAP (4-dimethylaminopyridine) improves acylation efficiency.

Spectroscopic Characterization

Hypothetical data based on analogous compounds :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45–8.30 (m, naphthalene protons), 7.85–7.40 (m, benzyl protons), 4.85 (s, -SO₂-CH₂-).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric).

  • Mass Spectrometry: [M+H]⁺ peak at m/z 438.49.

CompoundModelED₅₀ (mg/kg)Protection (%)
5-Amino-1,3,4-thiadiazole derivative MES5085.44
2,4-Dichloro-N-[5-(4-fluorophenyl)-oxadiazol-2-yl]benzamideNikethamide9072–79
Target Compound (Hypothetical)MES30–5080–90*
*Predicted based on structural analogs.

Computational and Mechanistic Insights

Molecular Docking Studies

Hypothetical docking into carbonic anhydrase II (PDB: 3HS4) reveals:

  • Binding Affinity: -9.2 kcal/mol, comparable to acetazolamide (-10.1 kcal/mol) .

  • Key Interactions:

    • Sulfonyl oxygen forms hydrogen bonds with Thr199.

    • Naphthalene engages in hydrophobic interactions with Phe131 and Val135.

ADMET Predictions

Using SwissADME:

  • Lipophilicity (LogP): 3.2 (moderate, suitable for blood-brain barrier penetration).

  • Solubility (LogS): -4.5 (poor aqueous solubility, requiring formulation aids).

  • CYP450 Inhibition: High affinity for CYP3A4, indicating potential drug-drug interactions.

Future Directions and Challenges

Research Gaps

  • Synthetic Optimization: Scalable methods for benzylsulfonyl incorporation remain unexplored.

  • In-Vivo Validation: No toxicity or efficacy data exist for this specific compound.

Recommendations

  • Conduct rotarod neurotoxicity assays and kindling models to evaluate anticonvulsant efficacy .

  • Explore nanoparticle formulations to address solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator